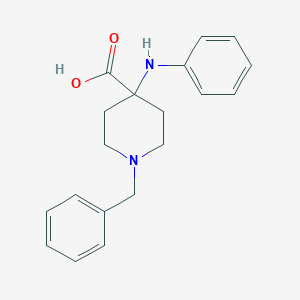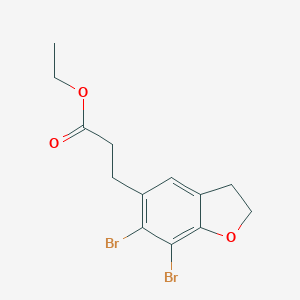
trans-N-Benzyl-Paroxetin
Übersicht
Beschreibung
trans N-Benzyl Paroxetine: is a chemical compound structurally related to paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). This compound features a trans configuration of the N-benzyl moiety, which can be a point of study in the field of organic synthesis and chemical biology .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans N-Benzyl Paroxetine is used as an intermediate in the synthesis of paroxetine and other related compounds. It serves as a model compound for studying the effects of different substituents on the pharmacological activity of SSRIs .
Biology: In biological research, trans N-Benzyl Paroxetine is used to study the interactions between SSRIs and their molecular targets. It helps in understanding the binding mechanisms and the effects of structural modifications on the activity of these compounds .
Medicine: In medicine, trans N-Benzyl Paroxetine is explored for its potential therapeutic effects. It is used in preclinical studies to evaluate its efficacy and safety as an antidepressant and anxiolytic agent .
Industry: In the pharmaceutical industry, trans N-Benzyl Paroxetine is used in the development of new drug formulations. Its unique structural features make it a valuable compound for designing SSRIs with improved pharmacokinetic and pharmacodynamic properties .
Wirkmechanismus
Target of Action
Trans N-Benzyl Paroxetine primarily targets the Serotonin Transporter (SERT) . SERT is a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron . It plays a crucial role in the etiology of affective disorders .
Mode of Action
Trans N-Benzyl Paroxetine interacts with its target, SERT, by inhibiting serotonin reuptake . This interaction results in an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . The onset of action of paroxetine is reported to be approximately 6 weeks .
Biochemical Pathways
Trans N-Benzyl Paroxetine affects the serotonin pathway. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which can have downstream effects on mood regulation and other neurological functions .
Pharmacokinetics
After oral administration, Trans N-Benzyl Paroxetine is primarily absorbed by the digestive system and partly metabolized by CYP2D6 into inactive metabolites . It easily accumulates in vivo after repeated administration, and its pharmacokinetic characteristics alter with dosage, leading to nonlinear pharmacokinetics and increased exposure with time .
Result of Action
The inhibition of serotonin reuptake by Trans N-Benzyl Paroxetine results in the treatment of symptoms of depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause .
Action Environment
The action, efficacy, and stability of Trans N-Benzyl Paroxetine can be influenced by various environmental factors. For instance, genetic polymorphisms and nonlinear metabolism have been linked to the pharmacokinetic variability of paroxetine . Furthermore, the formulation of the drug can also impact its absorption-related pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trans N-Benzyl Paroxetine involves several synthetic steps. One common method includes the use of key intermediate compounds such as trans-paroxol. The synthesis typically involves the formation of hydrogen bonds, hydrophobic interactions, and the distribution of substrate conformation in the active site .
Industrial Production Methods: Industrial production methods for trans N-Benzyl Paroxetine may involve advanced techniques such as hot-melt extrusion and fused deposition modeling-based three-dimensional printing. These methods ensure the uniformity of mass and dimensions, consistency of drug content, and dissolution profile .
Analyse Chemischer Reaktionen
Types of Reactions: trans N-Benzyl Paroxetine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in substituted benzyl paroxetine compounds .
Vergleich Mit ähnlichen Verbindungen
- Paroxetine
- trans-Paroxol
- N-Benzyl Paroxetine-d4
Comparison: trans N-Benzyl Paroxetine is unique due to its trans configuration of the N-benzyl moiety. This structural feature distinguishes it from paroxetine and other related compounds. The trans configuration may affect its pharmacological activity, binding affinity, and selectivity for the serotonin transporter . Compared to paroxetine, trans N-Benzyl Paroxetine may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-(4-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTKMLMRHVWXHN-URXFXBBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123259 | |
| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105813-14-7 | |
| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105813-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylparoxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105813147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYLPAROXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLV7RU9XDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B23302.png)
![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)



